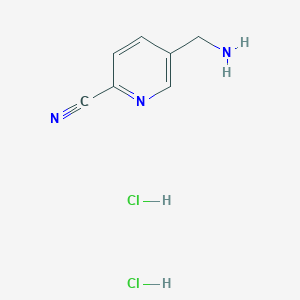
5-(Aminomethyl)picolinonitrile dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves novel approaches or adaptations of existing methods. For example, the synthesis of a tetrachlorocobaltate(II) salt with 2-amino-5-picolinium showcases a method for creating crystallized complexes involving picolinic derivatives (Tahenti et al., 2020). Similarly, green chemistry synthesis methods have been employed to create compounds like 2-amino-3-[(E)-(2-pyridyl)methylideneamino]but-2-enedinitrile monohydrate, demonstrating solvent-free aldol condensation (Altaf & Stoeckli-Evans, 2010).
Molecular Structure Analysis
Molecular structure characterization often relies on spectroscopic and crystallographic methods. The structure of complexes such as the tetrachlorocobaltate(II) salt with 2-amino-5-picolinium was determined using X-ray crystallography, highlighting the layered arrangement of organic and inorganic components and the role of hydrogen bonding in the crystal structure (Tahenti et al., 2020).
Chemical Reactions and Properties
Reactions involving picolinic derivatives can lead to a variety of compounds. The study by Lee and Kim (1993) explores reactions of 5-(arylimino)-4-chloro-5H-1,2,3-dithiazoles with alkylamines, offering insights into novel synthesis pathways and reaction mechanisms that could be relevant for synthesizing aminomethyl picolinonitrile derivatives (Lee & Kim, 1993).
Physical Properties Analysis
The physical properties of related compounds, such as stability and crystallinity, can be influenced by their structural features. For instance, compounds belonging to the 1,6-hexanediones and 1,8-hexanedione dihydrochlorides classes demonstrate varied stability and hygroscopicity, which are important physical characteristics (Agababyan et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are critical for understanding the behavior of compounds under different conditions. Studies on the synthesis and reactions of compounds like 5-amino-4-aminomethyl-1-aryl-v-triazolines provide valuable information on their reactivity and potential pathways for generating novel compounds (Pocar et al., 1972).
Aplicaciones Científicas De Investigación
Anticancer Applications
- Synthesis of Polyhalo 2-Aryl-4-Aminoquinazolines and 3-Amino-Indazoles : A study described the synthesis of a series of polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles by reacting polyhalo isophthalonitriles with amidine hydrochlorides and hydrazines, respectively. These compounds demonstrated significant anticancer activities in vitro against various human cell lines, highlighting the potential of 5-(Aminomethyl)picolinonitrile dihydrochloride derivatives in cancer treatment (Yan et al., 2013).
Antiviral Applications
- Novel Diaryltriazines as Potent HIV-1 RT Inhibitors : Another research evaluated diaryltriazine derivatives with a picolinonitrile moiety, showcasing outstanding activities against various HIV-1 strains. These findings underline the importance of picolinonitrile derivatives in developing new antiviral agents (Huang et al., 2017).
Synthesis of Metallo-Phthalocyanines
- Anti-Cholinesterase, α-Glucosidase Inhibitory, Antioxidant, and DNA Nuclease Properties : This research focused on synthesizing non-peripherally tetra triclosan substituted phthalocyanines and their metallo derivatives, investigating their potential in treating Alzheimer’s diseases and Diabetes mellitus due to their strong inhibitory properties (Barut & Demirbaş, 2020).
Green Chemistry and DNA Research
Heavy-Metal-Free Reduction Methodology : The study introduced a green chemistry approach to produce derivatives such as 5-hydrazinoquinoline in an entirely aqueous medium, demonstrating an environmentally friendly synthesis route (Norris et al., 2009).
Phototriggered DNA Phosphoramidate Ligation : This research utilized an N-methyl picolinium carbamate protecting group for phototriggered nonenzymatic DNA ligation, offering a novel method for studying protocellular systems and prebiotic nucleic acid synthesis (Cape et al., 2012).
Safety And Hazards
The safety data sheet for 5-(Aminomethyl)picolinonitrile dihydrochloride indicates that it has some hazards associated with it. The signal word is “Warning” and the hazard statement is H302, which means it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .
Propiedades
IUPAC Name |
5-(aminomethyl)pyridine-2-carbonitrile;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-3-6-1-2-7(4-9)10-5-6;;/h1-2,5H,3,8H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSRNNITAOUXBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)C#N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625929 |
Source


|
| Record name | 5-(Aminomethyl)pyridine-2-carbonitrile--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)picolinonitrile dihydrochloride | |
CAS RN |
182291-88-9 |
Source


|
| Record name | 5-(Aminomethyl)pyridine-2-carbonitrile--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

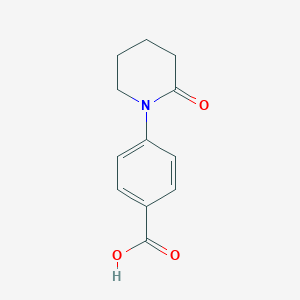
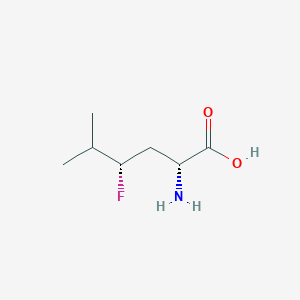



![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)](/img/structure/B70220.png)




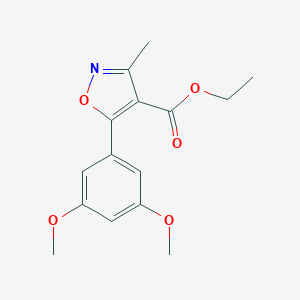
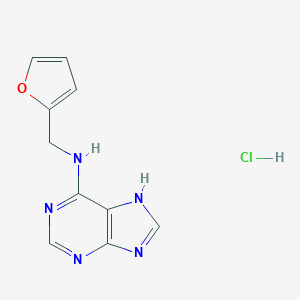
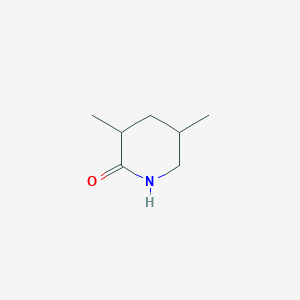
![7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one](/img/structure/B70237.png)